molecular formula C13H9BrF3NO B2996538 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline CAS No. 1284713-23-0

3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline

Cat. No.: B2996538
CAS No.: 1284713-23-0
M. Wt: 332.12
InChI Key: JXNBOIZGQPMQIU-UHFFFAOYSA-N
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Description

3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline is an organic compound with the molecular formula C13H9BrF3NO It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenoxy group attached to an aniline core

Mechanism of Action

Target of Action

The primary target of 3-Bromo-4-(4-(trifluoromethyl)phenoxy)aniline is the sphingosine-1-phosphate (S1P) receptor . This receptor plays a crucial role in the regulation of immune cell trafficking, vascular development, and heart rate.

Mode of Action

The compound acts as a potent agonist on the S1P receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to the S1P receptor, initiating a series of biochemical reactions within the cell.

Biochemical Pathways

Upon binding to the S1P receptor, the compound influences several biochemical pathways. One of the key pathways affected is the S1P signaling pathway , which plays a role in immune cell trafficking, lymphocyte egress from lymphoid organs, and the regulation of heart rate .

Pharmacokinetics

It is known that the compound is generated upon phosphorylation in vivo .

Result of Action

The activation of the S1P receptor by the compound results in a variety of cellular effects. These include changes in cell migration, adhesion, and proliferation. The compound’s action on the S1P receptor also influences lymphocyte circulation and heart rate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as recrystallization and chromatography, to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The aniline group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-[4-(trifluoromethyl)phenoxy]aniline is unique due to the combination of its bromine, trifluoromethyl, and phenoxy groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

3-bromo-4-[4-(trifluoromethyl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-11-7-9(18)3-6-12(11)19-10-4-1-8(2-5-10)13(15,16)17/h1-7H,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNBOIZGQPMQIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1284713-23-0
Record name 3-bromo-4-[4-(trifluoromethyl)phenoxy]aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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